2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzothiazole ring, a brominated phenyl group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Introduction of the Sulfanyl Group: The benzothiazole ring is then functionalized with a sulfanyl group using thiolating agents.
Bromination of the Phenyl Group: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Hydrazide Linkage: The final step involves the condensation of the brominated phenyl group with a hydrazide derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Materials Science: The compound can be incorporated into polymers or coatings to enhance their properties.
Electronics: Its unique electronic properties may make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the hydrazide linkage can form covalent bonds with proteins, inhibiting their activity. The brominated phenyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonate
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide is unique due to the presence of the brominated phenyl group and the specific hydrazide linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S2/c1-4-27-17-11-14(10-15(22)19(17)28-5-2)12-23-25-20(26)13(3)29-21-24-16-8-6-7-9-18(16)30-21/h6-13H,4-5H2,1-3H3,(H,25,26)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGCUBGTEQDXPS-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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